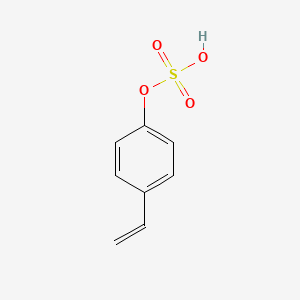

4-Vinylphenol sulfate

説明

Structure

3D Structure

特性

CAS番号 |

131351-90-1 |

|---|---|

分子式 |

C8H8O4S |

分子量 |

200.21 g/mol |

IUPAC名 |

(4-ethenylphenyl) hydrogen sulfate |

InChI |

InChI=1S/C8H8O4S/c1-2-7-3-5-8(6-4-7)12-13(9,10)11/h2-6H,1H2,(H,9,10,11) |

InChIキー |

IETVQHUKTKKBFF-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=C(C=C1)OS(=O)(=O)O |

正規SMILES |

C=CC1=CC=C(C=C1)OS(=O)(=O)O |

製品の起源 |

United States |

Elucidation of Formation and Biosynthetic Pathways of 4 Vinylphenol Sulfate

Chemical Synthesis Methodologies for 4-Vinylphenol (B1222589) Sulfate (B86663)

The chemical synthesis of 4-vinylphenol, the direct precursor to 4-vinylphenol sulfate, has been approached through various methods, primarily focusing on the decarboxylation of p-coumaric acid or the dehydrogenation of 4-ethylphenol (B45693).

Precursor Chemical Reactants and Reaction Mechanisms

The primary precursor for the synthesis of 4-vinylphenol is p-coumaric acid (also known as 4-hydroxycinnamic acid). chemicalbook.comresearchgate.net One common method involves the thermal decarboxylation of p-coumaric acid. This reaction can be achieved by heating p-coumaric acid in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures, for instance, 150°C. chemicalbook.comresearchgate.net The addition of a polymerization inhibitor like p-methoxyphenol is often necessary to prevent the reactive 4-vinylphenol from polymerizing. chemicalbook.com

Another significant pathway for 4-vinylphenol synthesis is the gas-phase dehydrogenation of 4-ethylphenol. chemicalbook.comwikipedia.org This process is typically carried out at high temperatures (550–600°C) over an iron oxide catalyst, often in the presence of steam and an aromatic hydrocarbon as a diluent. chemicalbook.com The resulting 4-vinylphenol can then be separated from unreacted 4-ethylphenol by extraction with an alkali solution. chemicalbook.com

The direct sulfation of 4-vinylphenol to yield this compound would involve a reaction with a sulfating agent. While specific laboratory synthesis protocols for this exact conversion are not detailed in the provided results, the general principle of sulfation of phenolic compounds involves the use of a sulfuryl group donor.

Chemo-Enzymatic Approaches in this compound Synthesis

Chemo-enzymatic strategies primarily focus on the production of the precursor, 4-vinylphenol, from p-coumaric acid. These methods leverage the specificity of enzymes to catalyze the decarboxylation reaction under milder conditions than purely chemical methods.

An efficient chemo-enzymatic synthesis of 4-vinylphenol utilizes the enzyme p-hydroxycinnamic acid decarboxylase (PDC). researchgate.net This process can be conducted in a two-phase aqueous-organic solvent system. The aqueous phase contains the enzyme and the substrate, p-coumaric acid, while the organic phase (e.g., toluene) serves to continuously extract the product, 4-vinylphenol. researchgate.net This in-situ product removal is crucial as high concentrations of 4-vinylphenol can be inhibitory to the enzyme. researchgate.netcsic.es

Strategies for Enhancing Synthetic Yield and Specificity of this compound

Several strategies have been developed to improve the yield and specificity of 4-vinylphenol synthesis, which would in turn affect the potential production of this compound.

Immobilized Biocatalysts: The use of immobilized cells or enzymes offers another avenue for enhanced production. For instance, recombinant Escherichia coli cells expressing phenolic acid decarboxylase (PAD) have been immobilized in calcium alginate. csic.es While this can improve the stability and reusability of the biocatalyst, it may also hinder the mass transfer of the product to the organic phase. csic.es

Catalyst-Free Decarboxylation: Research has also explored the catalyst-free thermal decarboxylation of trans-4-hydroxycinnamic acids. researchgate.net This method, performed by refluxing in DMF, has been shown to proceed in high yield without polymerization, offering a simpler approach compared to catalyzed reactions. researchgate.net

Enzymatic and Microbial Biosynthesis of this compound and its Precursors

The biosynthesis of this compound in biological systems is a multi-step process involving the microbial production of its precursor, 4-vinylphenol, from dietary compounds, followed by sulfation by host enzymes.

Identification and Characterization of Key Enzymes (e.g., Sulfotransferases, Decarboxylases) Involved in this compound Formation

Two main classes of enzymes are critical for the formation of this compound: decarboxylases and sulfotransferases.

Decarboxylases: Phenolic acid decarboxylases (PADs), also known as cinnamate (B1238496) decarboxylases or 4-hydroxycinnamate decarboxylases, are responsible for the conversion of p-coumaric acid to 4-vinylphenol. wikipedia.orgresearchgate.netwikipedia.org These enzymes catalyze the non-oxidative decarboxylation of hydroxycinnamic acids. csic.es PADs have been identified and characterized in various microorganisms, including bacteria like Lactobacillus plantarum, Bacillus subtilis, Bacillus megaterium, and Streptomyces species, as well as yeasts like Brettanomyces and Saccharomyces. researchgate.netcsic.esnih.govnih.govoup.comsun.ac.za The enzyme from Lactobacillus plantarum, for example, has been purified and shown to be inducible by its substrate. oup.comresearchgate.net

Sulfotransferases (SULTs): Once 4-vinylphenol is formed, it undergoes sulfation, a phase II metabolic reaction, catalyzed by sulfotransferase enzymes. nih.govwikipedia.org Specifically, phenol (B47542) sulfotransferases (PSTs) are responsible for transferring a sulfuryl group from the donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxyl group of phenolic compounds like 4-vinylphenol. nih.govwikipedia.org This reaction increases the water solubility of the compound, facilitating its excretion. wikipedia.org Human tissues contain at least two forms of PST, a thermolabile (TL) form and a thermostable (TS) form, which have different substrate specificities. nih.gov The SULT1A1 isoform is a key human phenol sulfotransferase involved in this process. rsc.orggoogle.com

Microorganisms and Metabolic Pathways Contributing to this compound Production

The production of 4-vinylphenol, the precursor to this compound, is largely attributed to the metabolic activity of various microorganisms present in the gut and in fermented foods.

The primary metabolic pathway begins with p-coumaric acid, which is derived from dietary sources such as plant lignocellulose or the amino acid tyrosine. wikipedia.orgnih.govrsc.org

Key Microorganisms Involved:

| Microorganism | Role in 4-Vinylphenol Production | Reference(s) |

| Bacillus megaterium | Converts p-coumaric acid to 4-vinylphenol. | nih.gov |

| Bacillus subtilis | Possesses phenolic acid decarboxylase for converting hydroxycinnamic acids. | csic.es |

| Bacillus atrophaeus | Source of an organic solvent-tolerant phenolic acid decarboxylase. | frontiersin.org |

| Lactobacillus plantarum | Decarboxylates p-coumaric acid to 4-vinylphenol. | csic.escsic.esoup.com |

| Brettanomyces species | Converts p-coumaric acid to 4-vinylphenol in wine. | wikipedia.orgwikipedia.orgsun.ac.za |

| Saccharomyces cerevisiae | Produces 4-vinylphenol from p-coumaric acid. | csic.essun.ac.za |

| Streptomyces species | Several species can produce 4-vinylphenol. | nih.govcdnsciencepub.com |

| Clostridium aerotolerans | Can decarboxylate p-coumaric acid to 4-vinylphenol. | researchgate.net |

| Recombinant Escherichia coli | Engineered to express phenolic acid decarboxylase for 4-vinylphenol production. | researchgate.netcsic.es |

The metabolic pathway can be summarized as follows:

Dietary precursors, such as p-coumaric acid, become available. wikipedia.org

Gut microbiota, including species of Lactobacillus and Bacillus, utilize phenolic acid decarboxylases to convert p-coumaric acid into 4-vinylphenol. csic.escsic.esnih.govoup.com

In some cases, a synergistic relationship between different bacteria is involved. For example, Bacteroides ovatus and Lactobacillus plantarum can work together in the synthesis of 4-ethylphenol, a related compound, where 4-vinylphenol is an intermediate. google.com

The microbially produced 4-vinylphenol is then absorbed by the host and undergoes sulfation by host sulfotransferase enzymes, primarily in the liver, to form this compound. nih.govwikipedia.orgnih.gov

Genetic Engineering and Metabolic Flux Redirection for this compound Production

The biotechnological production of this compound primarily focuses on the synthesis of its precursor, 4-vinylphenol (4-VP), through microbial and plant-based systems. The subsequent sulfation to this compound is a metabolic process that typically occurs in vivo within a host organism. google.comfrontiersin.org Genetic engineering strategies are centered on introducing specific enzymatic pathways into host organisms and redirecting their metabolic flux to efficiently convert central metabolites or supplied precursors into 4-VP.

A common biosynthetic route involves the deamination of L-tyrosine to p-coumaric acid (p-CA), followed by the decarboxylation of p-CA to yield 4-vinylphenol. nih.govresearchgate.netresearchgate.net Key enzymes in this process are tyrosine ammonia (B1221849) lyase (TAL) for the first step and phenolic acid decarboxylase (PDC), also known as p-coumarate decarboxylase, for the second. nih.govrothamsted.ac.uk

Metabolic Engineering in Microorganisms:

Microorganisms such as Escherichia coli, Pseudomonas taiwanensis, and Corynebacterium glutamicum have been successfully engineered for 4-VP production. nih.govacs.orgrsc.org In one study, P. taiwanensis was engineered to create an efficient platform for producing 4-coumarate. nih.gov By subsequently introducing the gene for p-coumarate decarboxylase from Lactobacillus plantarum (LpPDC), the pathway was extended to produce 4-vinylphenol from glycerol (B35011) with a yield of 32.0 ± 0.5% (Cmol/Cmol) and a maximum concentration of 4.77 ± 0.07 mM. nih.gov The transient accumulation of 4-coumarate suggested that the decarboxylation step by LpPDC was a rate-limiting factor in this system. nih.gov Similarly, researchers have engineered E. coli to produce 4-VP from p-coumaric acid derived from sources like corn cobs. researchgate.net

Metabolic Flux Redirection in Plants:

Genetic modification has also been applied to plants to divert metabolic pathways toward the synthesis of 4-vinylphenol derivatives. In a notable example, the oilseed crop Camelina sativa was engineered to express a modified bacterial phenolic acid decarboxylase (PAD) gene. rothamsted.ac.uk This strategy successfully redirected the plant's phenylpropanoid pathway flux away from the production of sinapine (B1681761), an anti-nutritive compound. rothamsted.ac.uk The expression of PAD resulted in a significant (∼95%) reduction in seed sinapine content and a concurrent accumulation of 4-vinylphenol derivatives, primarily as glycosides, without negatively impacting crop yield or oil content. rothamsted.ac.uk

The following table summarizes key research findings in the genetic engineering of various organisms for the production of 4-vinylphenol.

| Engineered Organism | Key Gene(s)/Enzyme(s) Introduced | Metabolic Goal | Key Findings |

| Pseudomonas taiwanensis | Tyrosine Ammonia Lyase (RtPAL), p-Coumarate Decarboxylase (LpPDC) nih.gov | Convert glycerol to 4-vinylphenol via a 4-coumarate intermediate. nih.gov | Achieved a 4-vinylphenol titer of 4.77 ± 0.07 mM and a yield of 32.0 ± 0.5% (Cmol/Cmol). nih.gov |

| Camelina sativa | Modified bacterial Phenolic Acid Decarboxylase (PAD) rothamsted.ac.uk | Divert phenylpropanoid pathway flux from sinapine to 4-vinylphenol derivatives. rothamsted.ac.uk | Reduced sinapine content by ~95% and accumulated 4-vinylphenol glycosides. rothamsted.ac.uk |

| Escherichia coli | Phenolic Acid Decarboxylase (BlPAD) acs.org | Convert p-coumaric acid to 4-vinylphenol. acs.org | Achieved a high yield (99.8%) of 4-vinylphenol from p-coumaric acid. acs.org |

| Corynebacterium glutamicum | Not specified | Convert p-coumaric acid to 4-vinylphenol. rsc.org | Demonstrated high-yield conversion of p-coumaric acid to 4-vinylphenol. rsc.org |

Environmental and Biogeochemical Formation Processes of this compound

This compound is a metabolite identified in biological and environmental samples, arising from both natural biosynthetic pathways and the metabolism of xenobiotic compounds. mdpi.comhmdb.ca Its formation is a two-step process: the initial creation of its precursor, 4-vinylphenol, followed by a sulfation reaction.

Natural Biosynthesis of 4-Vinylphenol:

The precursor, 4-vinylphenol, occurs naturally in various environments. It is a well-known compound in wine and beer, where it is produced by the spoilage yeast Brettanomyces. wikipedia.orgchemicalbook.com This yeast utilizes the enzyme cinnamate decarboxylase to convert p-coumaric acid, a naturally occurring phenolic acid in grapes and grains, into 4-vinylphenol. wikipedia.org When its concentration surpasses the sensory threshold, it can impart undesirable "barnyard" or "medicinal" aromas to the beverage. wikipedia.orgchemicalbook.com

Environmental Occurrence and Biogeochemical Cycling:

In the broader environment, phenolic compounds, including 4-vinylphenol, have been identified in marine ecosystems. Studies have shown their presence in plants and sediments associated with Mediterranean seagrasses (Posidonia oceanica), indicating that vascular plants are a significant source of these compounds in marine carbon cycles. csic.es The detection of 4-vinylphenol in salt marsh sediments points to its origin from degraded lignin (B12514952) from these terrestrial and marine plants. csic.es

Formation from Xenobiotic Metabolism:

This compound is also recognized as a product of altered xenobiotic metabolism in humans. mdpi.compreprints.org Its presence in blood has been linked to exposure to environmental toxins such as polycyclic aromatic hydrocarbons (PAHs), which are components of tobacco smoke. mdpi.com Studies have found that the abundance of this compound, along with other metabolites like 2-naphthol (B1666908) sulfate, is significantly increased in smokers. mdpi.com This suggests that 4-vinylphenol can be formed during the incomplete combustion of organic materials and subsequently absorbed and metabolized by the body. mdpi.com The sulfation of 4-vinylphenol is a key detoxification pathway, converting the precursor into a more water-soluble compound for excretion. frontiersin.org

The table below outlines the primary sources and pathways leading to the formation of 4-vinylphenol and its subsequent sulfation in the environment and biological systems.

| Source/System | Precursor Compound | Key Organism/Process | Formation Pathway |

| Wine & Beer | p-Coumaric Acid | Brettanomyces (yeast) wikipedia.org | Enzymatic decarboxylation of p-coumaric acid to 4-vinylphenol. wikipedia.org |

| Marine Sediments | Lignin from vascular plants (e.g., seagrass) csic.es | Decomposition/Degradation | Breakdown of plant-derived lignin releases 4-vinylphenol. csic.es |

| Human Metabolism | Environmental Pollutants (e.g., PAHs) mdpi.com | Xenobiotic Metabolism / Host Sulfation | Exposure to toxins leads to the formation of 4-vinylphenol, which is then sulfated in the body to this compound. frontiersin.orgmdpi.com |

| Gut Microbiome | p-Coumaric Acid / Dietary Precursors | Gut Bacteria / Host Sulfation | Microbial production of 4-vinylphenol in the gut, followed by sulfation by host enzymes. google.com |

Advanced Analytical Methodologies for the Detection and Characterization of 4 Vinylphenol Sulfate

High-Resolution Chromatographic Techniques for 4-Vinylphenol (B1222589) Sulfate (B86663)

Chromatography is the cornerstone for the analysis of 4-vinylphenol sulfate, enabling its separation from interfering compounds in biological samples such as urine and serum. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and its precursors.

Liquid Chromatography (LC) Applications for Separation and Quantification of this compound

Liquid chromatography (LC), particularly in its high-performance (HPLC) and ultra-high-performance (UPLC) formats, is the most direct and widely used technique for the analysis of this compound. acs.orgnih.gov Its suitability stems from its ability to handle non-volatile, polar, and thermally labile compounds, making it ideal for the direct analysis of sulfate conjugates in aqueous biological fluids. researchgate.net UPLC-based methods, which use columns with smaller particle sizes, offer enhanced resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. acs.orgnih.gov

In typical applications, reversed-phase chromatography is employed, utilizing C18 columns for separation. researchgate.netacs.org The mobile phase usually consists of a gradient mixture of an aqueous component (often water with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to control pH and improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net This setup allows for the efficient elution and separation of this compound from other metabolites. researchgate.net For instance, UPLC-tandem mass spectrometry (UPLC-MS/MS) has been successfully used to detect changes in this compound levels in serum samples. acs.orgnih.gov The direct determination of intact this compound and its corresponding glucuronide conjugate in urine has been achieved using LC-MS/MS, a significant improvement over previous methods that required sample manipulation. researchgate.netebi.ac.uk

Below is a table summarizing typical LC methods used in the analysis of this compound.

Table 1: Examples of Liquid Chromatography Methods for this compound Analysis| Technique | Column | Mobile Phases | Application | Reference |

|---|---|---|---|---|

| LC-MS/MS | Supelcosil™ LC18-DB | Water with 20 mM formic acid and methanol | Analysis of styrene (B11656) metabolites in human urine | researchgate.net |

| UPLC-MS/MS | T3 column | Water with 0.1% formic acid and acetonitrile | Analysis of compounds in mouse serum | nih.gov |

| UPLC-MS/MS | HILIC (BEH amide) | Water/acetonitrile with 10 mM ammonium acetate and 0.1% formic acid | Analysis of compounds in mouse serum | nih.gov |

Gas Chromatography (GC) and Related Techniques for this compound Precursors

Direct analysis of the intact this compound conjugate by gas chromatography (GC) is not feasible due to its high polarity, low volatility, and thermal instability. However, GC, particularly when coupled with mass spectrometry (GC-MS), is an invaluable tool for analyzing its volatile precursor, 4-vinylphenol. researchgate.netnih.gov The presence of 4-vinylphenol in a sample can indicate the potential for the formation of this compound through metabolic processes.

GC-MS analysis has been used to verify the presence of 4-vinylphenol in the urine of workers exposed to styrene. researchgate.net In these methods, phenolic compounds are often extracted from the sample and may be derivatized to increase their volatility and improve chromatographic performance. jst.go.jp For example, analysis of volatile phenolic compounds in sake, including 4-vinylphenol, involved solvent extraction and washing steps to remove non-volatile phenolic acids that could otherwise decarboxylate and form vinylphenols at the high temperatures of the GC injector. jst.go.jp

Furthermore, pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) has been employed to study the formation of 4-vinylphenol from the fast pyrolysis of biomass, identifying it as a potential precursor in environmental and industrial contexts. researchgate.netacs.org

Mass Spectrometry (MS) Approaches for Structural Elucidation and Quantification of this compound

Isotopic Labeling Strategies in Mass Spectrometric Analysis of this compound

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS/MS), is the cornerstone for the quantification of this compound. To achieve the highest degree of accuracy and precision, stable isotope dilution analysis (SIDA) is the gold standard. This strategy involves the synthesis of an internal standard that is a stable isotope-labeled version of the analyte.

Isotopically labeled standards, such as deuterium (B1214612) (D or ²H) or carbon-13 (¹³C) labeled this compound (e.g., 4-vinylphenol-d₄-sulfate), are ideal for quantitative analysis. mdpi.com These labeled compounds are chemically identical to the endogenous analyte and exhibit nearly identical behavior during sample preparation, chromatography, and ionization. acs.org However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.

The process involves adding a known concentration of the isotopically labeled internal standard to the sample at the earliest stage of preparation. Any loss of analyte during extraction, cleanup, or derivatization will be mirrored by a proportional loss of the internal standard. By measuring the peak area ratio of the endogenous (unlabeled) analyte to the known amount of the added (labeled) internal standard, highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and variations in instrument response. The synthesis of these standards, for instance, can be achieved through routes like a Wittig reaction using deuterated reagents to create the labeled precursor, which is then sulfated. nih.gov This approach is critical for robust quantitative studies in complex biological matrices like plasma and urine. nih.govgerosciencenetwork.org

Spectroscopic Characterization Techniques for this compound and Related Compounds

Spectroscopic methods are indispensable for the structural confirmation of this compound, whether it is synthesized as a reference standard or isolated from a biological source. Nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. nih.gov By analyzing ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments like COSY, HSQC, and HMBC, the precise connectivity of atoms can be determined.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the vinyl group protons and the aromatic protons.

Vinyl Group: The vinyl moiety (-CH=CH₂) would show a distinct set of signals: a doublet of doublets for the proton on the carbon attached to the ring (Hα) and two separate signals for the terminal, geminal protons (Hβ), all in the range of approximately 5.0-7.0 ppm. The coupling constants (J-values) between these protons would confirm their relationship.

Aromatic Region: The protons on the 1,4-disubstituted (para) benzene (B151609) ring would typically appear as two distinct doublets (an AA'BB' system) between 7.0 and 7.5 ppm. The sulfation of the phenolic oxygen causes a downfield shift of the aromatic proton signals compared to the parent 4-vinylphenol, due to the electron-withdrawing nature of the sulfate group. uu.nlresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinyl CH | ~6.7 (dd) | ~135 |

| Vinyl CH₂ | ~5.3 (d), ~5.8 (d) | ~115 |

| Aromatic CH (ortho to vinyl) | ~7.4 (d) | ~128 |

| Aromatic CH (ortho to sulfate) | ~7.2 (d) | ~122 |

| Aromatic C (ipso, vinyl) | - | ~137 |

| Aromatic C (ipso, sulfate) | - | ~150 |

Note: These are estimated values based on data for 4-vinylphenol and related phenyl sulfates. Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary data for functional group identification and the analysis of conjugated systems.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of functional groups within a molecule. For this compound, the key absorption bands would include:

S=O Stretching: Strong, characteristic absorptions for the asymmetric and symmetric stretching of the S=O bonds in the sulfate group, typically found in the 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹ regions.

S-O Stretching: Absorptions corresponding to the S-O single bond stretch, usually appearing around 1000 cm⁻¹.

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

Vinyl C=C and C-H Bending: The C=C stretch of the vinyl group would appear around 1630 cm⁻¹. Out-of-plane C-H bending vibrations for the vinyl group and the para-substituted ring would also be present at lower wavenumbers (e.g., 990, 910, and 830 cm⁻¹). mdpi.com Crucially, the spectrum would show the absence of the broad O-H stretching band (around 3300 cm⁻¹) that is characteristic of the precursor, 4-vinylphenol. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light by chromophores. The conjugated system of this compound, comprising the benzene ring and the vinyl group, gives rise to characteristic π-π* electronic transitions. unodc.org The parent 4-vinylphenol shows a maximum absorption (λₘₐₓ) around 260 nm. harvard.edu The sulfation of the hydroxyl group would be expected to cause a slight shift in this absorption maximum. While UV detection can be used in HPLC, its lack of specificity compared to mass spectrometry makes it less suitable for complex sample analysis without thorough chromatographic separation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Sample Preparation and Derivatization Strategies for this compound Analysis

The analysis of this compound in biological matrices such as plasma, serum, or urine requires extensive sample preparation to remove interferences like proteins, lipids, and salts, and to concentrate the analyte. lcms.czrsc.org

A common initial step for plasma or serum samples is protein precipitation, often achieved by adding a water-miscible organic solvent like methanol or acetonitrile. nih.gov After centrifugation, the supernatant containing the analyte can be further processed. For urine, a simple dilution and filtration may suffice for some methods, but a cleanup step is often necessary. gerosciencenetwork.org

Solid-Phase Extraction (SPE) is the most widely used technique for cleanup and concentration. It offers high recovery and cleaner extracts compared to liquid-liquid extraction (LLE). researchgate.net For a moderately polar compound like this compound, reversed-phase SPE using sorbents like C18 or polymeric hydrophilic-lipophilic balanced (HLB) materials is effective. mdpi.com The typical SPE procedure involves:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with water or a buffer.

Loading: The pre-treated sample is passed through the cartridge, where the analyte is retained on the sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove salts and highly polar interferences.

Elution: The analyte of interest is eluted from the sorbent using a stronger organic solvent (e.g., methanol or acetonitrile). The eluate is then typically evaporated and reconstituted in a solvent compatible with the analytical instrument.

Derivatization is a chemical modification of the analyte to improve its analytical properties, particularly for Gas Chromatography (GC). Since this compound is non-volatile, it cannot be directly analyzed by GC. While LC-MS is the more common platform, if GC-MS analysis is desired, a derivatization step is mandatory. Silylation is a common approach for phenolic compounds, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the acidic proton of the sulfate group with a trimethylsilyl (B98337) (TMS) group. nih.govsigmaaldrich.com This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. jfda-online.com

Method Validation and Inter-Laboratory Comparability in 4-Vinylphenol Quantification

For analytical results to be considered reliable and meaningful, the method used for quantification must be rigorously validated. scielo.brunodc.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. hbm4eu.eu For the quantification of this compound by LC-MS/MS, validation would typically assess the following parameters according to international guidelines:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of the analyte and its internal standard in blank matrix samples. scielo.br

Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is established by analyzing a series of calibration standards to generate a calibration curve and determining the coefficient of determination (R²), which should ideally be ≥0.99. acs.org

Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations (low, medium, high) and expressing the result as a percentage of the nominal value. uu.nl

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV), which should generally be <15%. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

Recovery and Matrix Effect: Extraction recovery assesses the efficiency of the sample preparation process. The matrix effect evaluates the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix.

Inter-laboratory comparability is essential for ensuring that results from different laboratories are consistent and comparable. This is often achieved through participation in proficiency testing (PT) schemes or inter-laboratory comparison (ILC) studies. europa.eu In such studies, a central organizing body distributes identical, homogeneous test materials to multiple laboratories for analysis. fao.orgdiva-portal.org The results are collected and statistically analyzed to assess the performance of each laboratory against the consensus value. While specific ILCs for this compound are not widely documented, the principles of quality assurance and the use of certified reference materials (when available) are crucial for maintaining long-term method performance and achieving comparability across different studies and locations. fao.orgfrontiersin.org

Metabolic and Biotransformational Aspects of 4 Vinylphenol Sulfate

Microbial Metabolism and Biodegradation Pathways of 4-Vinylphenol (B1222589) Sulfate (B86663) and its Precursors

Microorganisms play a significant role in the transformation of phenolic compounds, including the precursors to 4-vinylphenol sulfate. The biodegradation pathways often involve a series of enzymatic reactions that modify the chemical structure of these compounds.

Enzymatic Pathways of 4-Vinylphenol and this compound Degradation in Microorganisms

The microbial degradation of 4-vinylphenol often begins with its precursor, p-coumaric acid. researchgate.netmedchemexpress.com An important enzymatic step in this process is the decarboxylation of p-coumaric acid to 4-vinylphenol, a reaction catalyzed by the enzyme phenolic acid decarboxylase (PAD). researchgate.netnih.gov This enzyme is found in various bacteria, including Lactiplantibacillus plantarum and Bacillus species. researchgate.netuniprot.orgnih.gov

Following the formation of 4-vinylphenol, some microorganisms can further metabolize it. For instance, the enzyme vinyl phenol (B47542) reductase (VprA), found in Lactiplantibacillus plantarum, catalyzes the reduction of 4-vinylphenol to 4-ethylphenol (B45693) in the presence of NADH. uniprot.orgnih.govasm.org This transformation is a key step in the production of ethylphenols, which are significant flavor components in some fermented products. uniprot.org While the direct microbial degradation of this compound is less characterized, the metabolism of its precursor, 4-vinylphenol, is a critical initial step.

The conversion of hydroxycinnamic acids to their vinyl derivatives is a known microbial process. nih.gov For example, ferulic acid can be decarboxylated to 4-vinylguaiacol, and this process, along with the conversion of p-coumaric acid to 4-vinylphenol, has been a focus of research for producing valuable compounds. researchgate.net

Identification of Microbial Consortia Involved in this compound Biotransformation

The biotransformation of precursors to this compound can be a cooperative effort involving microbial consortia, where different species perform distinct metabolic steps. lib4ri.ch For example, the complete conversion of tyrosine to 4-ethylphenol, a direct precursor to 4-ethylphenyl sulfate, has been shown to involve a co-culture of Bacteroides ovatus and Lactiplantibacillus plantarum. nih.govgoogle.com B. ovatus converts tyrosine to the intermediate 4-vinylphenol, which is then metabolized by L. plantarum to 4-ethylphenol. nih.gov

The rational design of microbial consortia is a promising approach for enhancing the biodegradation of pollutants and for the production of specific biochemicals. lib4ri.chmdpi.com Such consortia can exhibit division of metabolic labor, leading to more efficient biotransformations than single-strain cultures. lib4ri.ch The identification of specific bacterial strains with the desired enzymatic capabilities is crucial for assembling these consortia. lib4ri.ch For instance, various bacterial species from genera such as Bacillus, Streptomyces, and Enterobacter have been identified as producers of phenolic acid decarboxylases, the key enzymes in the formation of 4-vinylphenol from p-coumaric acid. researchgate.netfrontiersin.org

Characterization of Intermediate Metabolites in Microbial Degradation of this compound

The microbial degradation of precursors to this compound involves several key intermediate metabolites. Starting from p-coumaric acid, the primary intermediate formed is 4-vinylphenol through the action of phenolic acid decarboxylase. researchgate.netnih.gov

This 4-vinylphenol can then be further reduced to 4-ethylphenol by vinyl phenol reductase. uniprot.orgnih.gov In the context of broader microbial metabolism of aromatic compounds, other related vinylphenols such as 4-vinylguaiacol and 4-vinylcatechol are also produced from their respective hydroxycinnamic acid precursors, ferulic acid and caffeic acid. uniprot.orgnih.gov These vinyl derivatives can subsequently be reduced to their corresponding ethylphenols. uniprot.orgnih.gov

In some degradation pathways, 4-hydroxybenzoic acid can be an intermediate in the breakdown of p-coumaric acid, which is then further catabolized. old-herborn-university.de The specific intermediates formed can depend on the microbial species and the metabolic pathway involved, which can include ortho- or meta-cleavage pathways for aromatic ring degradation. old-herborn-university.deresearchgate.net

Mammalian Biotransformation and Elimination Mechanisms of this compound

In mammals, xenobiotic compounds like 4-vinylphenol undergo biotransformation reactions to facilitate their elimination from the body. A primary pathway for the metabolism of 4-vinylphenol is through Phase II conjugation reactions.

Phase II Conjugation Reactions: Sulfation of 4-Vinylphenol

Sulfation is a major Phase II conjugation reaction for 4-vinylphenol in mammals. nih.govwho.int This process involves the transfer of a sulfonate group (SO3-) from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of 4-vinylphenol. nih.govresearchgate.net The resulting product is this compound, a more water-soluble compound that can be more readily excreted in the urine. nih.govhmdb.caresearchgate.net

The formation of this compound has been identified in both humans and rats as a metabolite of styrene (B11656), with 4-vinylphenol being an intermediate. nih.govresearchgate.net In addition to sulfation, 4-vinylphenol can also be conjugated with glucuronic acid to form 4-vinylphenol glucuronide. nih.gov Both this compound and 4-vinylphenol glucuronide are found in human urine. nih.govhmdb.caresearchgate.net Studies have shown that these conjugates represent a small percentage of the total excreted metabolites of styrene. nih.gov The process of sulfation is a general detoxification mechanism for phenolic compounds in animals, increasing their solubility and facilitating their removal. nih.gov

Role of Specific Sulfotransferase Enzymes in this compound Formation

The sulfation of 4-vinylphenol is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.govresearchgate.net These are cytosolic enzymes with varying tissue distributions and substrate specificities. wikipedia.org The specific sulfotransferase responsible for the sulfation of 4-ethylphenol, a compound structurally similar to 4-vinylphenol, has been identified as SULT1A1. nih.govuniprot.org It is highly probable that SULT1A1 is also involved in the sulfation of 4-vinylphenol.

SULT1A1 is a phenol sulfotransferase that is expressed in various tissues, including the liver, colon, small intestine, and brain. nih.govresearchgate.net This enzyme catalyzes the sulfate conjugation of a wide range of phenols, hormones, neurotransmitters, and xenobiotics. nih.govwikipedia.org The expression of SULT enzymes can vary among individuals, which may influence the rate and extent of 4-vinylphenol sulfation. nih.gov The reaction catalyzed by SULTs results in the formation of sulfate esters, which are generally less toxic and more easily excreted than the parent compounds. researchgate.netnih.gov

Kinetic Studies of this compound Formation and Elimination

This compound is a recognized minor metabolite of styrene in both humans and rats. jst.go.jp It is formed through the sulfation of its precursor, 4-vinylphenol, which itself is a product of styrene metabolism via arene oxidation. researchgate.net Studies involving volunteers exposed to styrene, as well as occupationally exposed workers, have shown that 4-vinylphenol conjugates, including this compound and 4-vinylphenol glucuronide, constitute approximately 0.5% to 1.0% of the total excreted metabolites of styrene. deepdyve.com

Kinetic analyses of these metabolites in humans have revealed that their elimination follows a monophasic pattern. jst.go.jpdeepdyve.com However, there is a notable difference in the elimination rates between the two major conjugates of 4-vinylphenol. The glucuronide conjugate is excreted more rapidly, whereas this compound has a significantly longer elimination half-time. jst.go.jp Specifically, the elimination half-time for this compound has been measured at 9.7 ± 1.7 hours. jst.go.jp This extended half-life indicates a slower clearance from the body compared to its glucuronidated counterpart. The quantification of this compound and its glucuronide conjugate is typically performed using liquid chromatography-electrospray tandem mass spectrometry (LC-ESI-MS/MS). jst.go.jp

| Parameter | Value | Organism/System | Notes | Source |

|---|---|---|---|---|

| Metabolite Of | Styrene, 4-Vinylphenol | Human, Rat | A minor metabolite formed via arene oxidation. | jst.go.jpresearchgate.net |

| Elimination Kinetics | Monophasic | Human | Follows a single-phase elimination pattern. | jst.go.jpdeepdyve.com |

| Elimination Half-Time (t½) | 9.7 ± 1.7 hours | Human | Significantly slower than its corresponding glucuronide conjugate (t½ = 2.2 ± 0.2 h). | jst.go.jp |

| Proportion of Excreted Styrene Metabolites | 0.5% - 1.0% | Human | This percentage includes both this compound and 4-vinylphenol glucuronide. | deepdyve.com |

Biotransformation of this compound in Other Biological Systems (e.g., Plants, Aquatic Organisms)

The biotransformation of this compound specifically has not been extensively documented in non-mammalian biological systems like plants and aquatic organisms. Research in these areas tends to focus on the formation of its precursor, 4-vinylphenol, from other compounds or on the general metabolic capabilities of these organisms towards xenobiotics.

In plant systems , there is evidence of pathways that produce 4-vinylphenol derivatives. For instance, metabolic engineering in brassicaceous oilseeds has shown that the phenylpropanoid pathway can be diverted to produce 4-vinyl phenols. rothamsted.ac.uk Plants possess sulfotransferase enzymes and utilize 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as a sulfate donor for the sulfation of various metabolites, a pathway referred to as secondary sulfate metabolism. researchgate.net While plants have the necessary biochemical machinery for sulfation, and studies have associated this compound with the consumption of plant protein in humans, direct studies detailing the uptake, degradation, or transformation of this compound by plants are not described in the available literature. researchgate.netnih.gov

In aquatic organisms , the metabolism of foreign compounds (xenobiotics) is a critical detoxification process. Fish, for example, have phase I (oxidation) and phase II (conjugation) metabolic pathways, similar to mammals. pnas.orgsemanticscholar.org Sulfate conjugation is a known phase II reaction in fish, catalyzed by sulfotransferase enzymes (SULTs), to increase the water solubility and facilitate the excretion of xenobiotics. jst.go.jp While fish are capable of producing sulfate conjugates, specific studies on the biotransformation or degradation of pre-existing this compound are lacking. Some research has noted the formation of 4-vinylphenol as a metabolite during the degradation of other pollutants, such as Bisphenol A (BPA), by aquatic bacteria, and certain green algae can biotransform related phenolic acids into vinylphenols. researchgate.netresearchgate.net This indicates that the precursor to this compound can be present in aquatic environments, but the subsequent fate of the sulfate conjugate itself within aquatic organisms remains uncharacterized.

| Biological System | Related Biotransformation Capability | Direct Fate of this compound | Source |

|---|---|---|---|

| Plants | Can produce 4-vinylphenol derivatives from phenylpropanoid pathway precursors. Possess sulfotransferase enzymes for metabolizing various compounds. | No specific data available on the uptake, metabolism, or degradation of this compound. | researchgate.netrothamsted.ac.uk |

| Aquatic Organisms (Fish) | Possess phase I and phase II metabolic enzymes, including sulfotransferases (SULTs), for detoxifying xenobiotics by forming sulfate conjugates. | No specific data available on the biotransformation of exogenously acquired this compound. | jst.go.jppnas.orgsemanticscholar.org |

| Aquatic Organisms (Algae/Bacteria) | Certain species can produce 4-vinylphenol and related compounds from the degradation of other pollutants (e.g., Bisphenol A, sinapic acid). | No specific data available on the biotransformation of this compound. | researchgate.netresearchgate.net |

Environmental Occurrence, Fate, and Ecotoxicological Mechanisms of 4 Vinylphenol Sulfate

Detection and Quantification of 4-Vinylphenol (B1222589) Sulfate (B86663) in Environmental Matrices (Water, Soil, Air)

Direct, validated methods for the routine detection and quantification of 4-Vinylphenol sulfate in environmental matrices such as water, soil, or air are not extensively documented in scientific literature. However, the detection of this compound in biological samples and the analysis of structurally related compounds in environmental samples provide a strong basis for potential analytical approaches.

Advanced analytical techniques are required to isolate and measure a specific polar compound like this compound within complex environmental matrices. In biological studies, its detection has been accomplished using ultra-high-performance liquid chromatography–tandem mass spectroscopy (UPLC-MS/MS). mdpi.com This powerful technique is capable of separating compounds in a liquid phase and detecting them with high sensitivity and specificity, making it a primary candidate for environmental analysis.

For the broader class of aromatic sulfonates, to which this compound belongs, a liquid chromatography/mass spectrometry (LC/MS) method has been successfully developed and applied for their selective determination in landfill leachates and groundwater. nih.gov This method uses the compound-specific fragment ion SO₃•⁻ as a unique marker to screen for these sulfonates, even in complex samples. nih.gov The method demonstrated good linearity and a low absolute limit of detection of approximately 1 nanogram. nih.gov

Given these precedents, it is hypothesized that a targeted environmental monitoring method for this compound would likely involve sample extraction followed by analysis using LC-MS/MS. Such a method would need to be specifically developed and validated for each environmental matrix (water, soil, air) to account for unique interferences and required detection limits.

Table 1: Potential Analytical Methods for this compound in Environmental Samples

| Analytical Technique | Target Compound/Class | Sample Matrix | Key Features | Reference |

| UPLC-MS/MS | This compound | Biological (Serum, Plasma) | High sensitivity and specificity for detecting metabolites. | nih.govmdpi.com |

| LC/MS | Aromatic Sulfonates | Landfill Leachate, Groundwater | Uses SO₃•⁻ fragment ion as a specific marker; low detection limits. | nih.gov |

| GC-MS | Volatile Organic Compounds | Water, Soil | Standard method for pollutants, but may require derivatization for non-volatile sulfates. | epa.gov |

| HPLC-UV | Various Organic Contaminants | Water | Common for monitoring contaminants, but may lack the specificity of MS for complex matrices. | acs.org |

Environmental Transformation and Degradation Processes of this compound

Information regarding the specific environmental transformation and degradation pathways of this compound is not available in the reviewed scientific literature. Research has focused on its metabolic formation in organisms rather than its fate in the external environment.

Photodegradation Pathways and Kinetics of this compound

There is no available research data concerning the photodegradation pathways or kinetics of this compound upon exposure to sunlight in the environment.

Chemical Hydrolysis and Oxidation Reactions of this compound in the Environment

Specific studies on the chemical hydrolysis and oxidation reactions of this compound under typical environmental conditions have not been documented.

Bioaccumulation and Sorption Dynamics of this compound in Environmental Systems

There is no available research data on the potential for this compound to bioaccumulate in environmental organisms or its sorption behavior (adherence) to soil, sediment, or particulate matter.

Mechanistic Ecotoxicological Research of this compound in Model Organisms

The ecotoxicological effects of this compound on environmental model organisms have not been a subject of published research. The existing toxicological data is exclusively related to its association with human health conditions.

Cellular and Molecular Responses to this compound Exposure in Aquatic and Terrestrial Biota

There are no available studies that investigate the cellular or molecular responses in aquatic or terrestrial biota following exposure to this compound.

### 5.3.2. Impact of this compound on Ecosystem-level Biogeochemical Cycles and Microbial Communities

Direct research on the environmental fate and ecotoxicological mechanisms of this compound is limited. However, by examining the microbial transformations of its precursor, 4-vinylphenol, and the broader role of aryl sulfates in ecosystems, its potential impacts can be inferred. The influence of this compound is intrinsically linked to the microbial processes that form and degrade it, connecting it to the carbon and sulfur biogeochemical cycles.

The precursor, 4-vinylphenol, is produced in various environments through the microbial decarboxylation of p-coumaric acid, a common compound derived from the breakdown of lignin (B12514952) in plant matter. csic.esresearchgate.netuminho.pt A variety of microorganisms, including certain species of bacteria such as Lactobacillus and Pediococcus, as well as the spoilage yeast Brettanomyces, are known to facilitate this conversion. ajevonline.org The presence of 4-vinylphenol and related phenolic compounds can influence the composition of microbial communities due to their antimicrobial properties. researchgate.netnih.govnih.govscielo.org.arbrieflands.com

Once formed, 4-vinylphenol can undergo sulfation to become this compound. In aquatic and soil environments, the fate of this compound is likely governed by microbial enzymes, particularly aryl sulfatases. researchgate.netagriculturejournals.cz These enzymes catalyze the hydrolysis of sulfate esters, releasing a phenol (B47542) and an inorganic sulfate ion (SO₄²⁻). nih.govnih.gov This process is a key step in the mineralization of organic sulfur, making it available for other organisms. nih.govmdpi.com

Table 1: Key Microbial Transformations Involving 4-Vinylphenol and this compound

| Process | Substrate | Key Microbial Group/Enzyme | Product(s) | Ecosystem Relevance |

|---|---|---|---|---|

| Decarboxylation | p-Coumaric Acid | Phenolic Acid Decarboxylase (PAD) in bacteria (e.g., Lactobacillus plantarum) and yeast (e.g., Brettanomyces) | 4-Vinylphenol | Formation of 4-vinylphenol from plant-derived material. csic.esajevonline.org |

| Reduction | 4-Vinylphenol | Vinylphenol Reductase (VprA) in bacteria (e.g., Lactobacillus) | 4-Ethylphenol (B45693) | Alternative transformation pathway for 4-vinylphenol in some microbial communities. ajevonline.org |

| Desulfation (Sulfate Ester Hydrolysis) | This compound | Arylsulfatase enzymes produced by various soil and aquatic bacteria and fungi. | 4-Vinylphenol + Sulfate (SO₄²⁻) | Mineralization of organic sulfur, releasing inorganic sulfate and the parent phenol. nih.govmdpi.com |

The release of inorganic sulfate from this compound has significant implications for biogeochemical cycling, particularly in anoxic (oxygen-free) environments like sediments and waterlogged soils. In these settings, sulfate-reducing bacteria can use the released sulfate as an electron acceptor for anaerobic respiration. nih.govfrontiersin.org This process often leads to the out-competition of methanogenic archaea for common substrates like hydrogen and acetate (B1210297). researchgate.netwur.nlnih.gov Consequently, the introduction of aryl sulfates like this compound into such environments could shift carbon mineralization away from methane (B114726) production and towards sulfate reduction. researchgate.netscielo.org.mx This alteration directly impacts the carbon cycle and the emission of methane, a potent greenhouse gas. scielo.org.mx

Table 2: Potential Impacts of this compound on Biogeochemical Cycles

| Biogeochemical Cycle | Influencing Process | Mechanism | Potential Ecosystem-Level Consequence |

|---|---|---|---|

| Sulfur Cycle | Microbial Desulfation | Arylsulfatase enzymes hydrolyze this compound, releasing inorganic sulfate (SO₄²⁻). nih.govmdpi.com | Contributes to the mineralization of organic sulfur, increasing the pool of bioavailable sulfate for plants and sulfate-reducing microorganisms. wikipedia.orglibretexts.org |

| Carbon Cycle | Stimulation of Sulfate Reduction | The released sulfate acts as a terminal electron acceptor for sulfate-reducing bacteria in anoxic environments. nih.govfrontiersin.orgnih.govfrontiersin.org | Enhances anaerobic degradation of organic matter via sulfate reduction. |

| Inhibition of Methanogenesis | Sulfate-reducing bacteria outcompete methanogens for key substrates (e.g., acetate, H₂). researchgate.netwur.nl | Suppression of methane (CH₄) production in anoxic sediments and soils, altering greenhouse gas fluxes. nih.govscielo.org.mx |

Role and Potential Applications of 4 Vinylphenol Sulfate in Biotechnology and Materials Science

4-Vinylphenol (B1222589) Sulfate (B86663) in Fermentation Technology and Food Science

4-Vinylphenol sulfate itself is not a primary driver of flavor or microbial activity in food systems. Instead, its presence is an indicator of the formation of its volatile precursor, 4-vinylphenol (4-VP). The production of 4-VP from p-coumaric acid is a significant microbial transformation that impacts the sensory qualities of fermented products.

The direct impact on flavor and aroma in fermented products like beer and wine comes from volatile phenols, predominantly 4-vinylphenol (4-VP) and 4-vinylguaiacol (4-VG), not their sulfated conjugates. sun.ac.zaresearchgate.net These compounds are formed through the enzymatic decarboxylation of hydroxycinnamic acids, such as p-coumaric acid and ferulic acid, which are naturally present in raw materials like grapes and malt. researchgate.net

The enzyme responsible for this conversion is phenolic acid decarboxylase (PAD), found in various yeasts and bacteria. sun.ac.zaresearchgate.net The presence and activity of this enzyme determine whether these volatile phenols are produced. For instance, certain brewing yeasts, often referred to as "phenolic off-flavor positive" (POF+), possess the PAD1 gene and are capable of converting p-coumaric acid from wort into 4-VP. sun.ac.zaresearchgate.net While considered a desirable, spicy, or clove-like characteristic in some beer styles like German Weizen beers, it is deemed an off-flavor in many others. researchgate.netmdpi.com In wine, 4-VP can impart aromas described as "pharmaceutical" or "medicinal," which are generally considered undesirable. mdpi.com

The formation of this compound occurs later as a detoxification product in biological systems that consume these products, not within the food product itself. Therefore, its role is that of a secondary marker, indicating that its flavor-active precursor, 4-VP, was produced during fermentation.

| Microorganism | Precursor Acid | Volatile Phenol (B47542) Product | Typical Sensory Impact in Fermented Products |

| Saccharomyces cerevisiae (some strains) | p-Coumaric Acid | 4-Vinylphenol (4-VP) | Phenolic, medicinal, clove-like, smoky sun.ac.zaresearchgate.net |

| Brettanomyces bruxellensis | p-Coumaric Acid | 4-Vinylphenol (4-VP) | Phenolic, barnyard, medicinal (often considered a spoilage note) sun.ac.za |

| Fructophilic Lactic Acid Bacteria (FLAB) | p-Coumaric Acid | 4-Vinylphenol (4-VP) | Can enhance the flavor of certain fermented foods mdpi.comencyclopedia.pub |

| Pediococcus pentosaceus | p-Coumaric Acid | 4-Vinylphenol (4-VP) | Associated with inducible metabolism of phenolic acids sun.ac.za |

The influence of this compound on microbial communities in food systems is indirect. The primary interaction involves its precursor, 4-vinylphenol, and the microorganisms that produce it. The ability to metabolize phenolic acids like p-coumaric acid is a specific trait of certain microbes, which can give them a competitive advantage.

For example, Fructophilic lactic acid bacteria (FLAB) possess enzymes that convert p-coumaric acid first into 4-vinylphenol and subsequently into 4-ethylphenol (B45693). mdpi.comencyclopedia.pub This metabolic capability is a key characteristic of these bacteria and influences their role and survival within a complex food matrix. The production of volatile phenols can also be part of a defense mechanism for some yeasts against the toxicity of hydroxycinnamic acids. researchgate.net

General polyphenols are known to modulate microbial ecosystems by inhibiting the growth of certain opportunistic bacteria while promoting beneficial ones. nih.gov While 4-vinylphenol is a phenolic compound, its specific role as a modulator of the broader microbial community, rather than just being a product of it, is less defined. In a study on senior dogs, a diet that led to a decrease in circulating this compound was also associated with significant changes in gut microbiota, including an increase in beneficial families like Christensenellaceae and Ruminococcaceae. fortunejournals.combiorxiv.org This suggests that the metabolic processes leading to this compound are linked to the state of the microbial ecosystem.

Influence on Flavor and Aroma Profiles in Fermented Products

This compound as a Biomarker in Biological Systems (excluding human clinical disease diagnosis)

This compound serves as a significant biomarker in non-clinical biological research, primarily for tracking environmental exposures and for its strong links to epigenetic modifications.

Studies have revealed a strong association between the levels of this compound in the blood and epigenetic modifications, specifically DNA methylation at various CpG sites. researchgate.netnih.gov These associations are often linked to external environmental factors, most notably tobacco smoking. researchgate.netmetabolomix.com

Several epigenome-wide association studies (EWAS) have identified a group of CpG loci whose methylation state is strongly correlated with this compound levels. nih.govwiley.com These sites are located near genes such as AHRR, F2RL3, GFI1, and RARA. metabolomix.comwiley.com The association is believed to be driven by the common external factor (e.g., smoking) influencing both the metabolic pathway that produces this compound and the methylation status of these specific genes. researchgate.netnih.gov For instance, higher levels of this compound were found to be associated with methylation changes in the retinoic acid receptor, alpha (RARA) gene, a transcription factor involved in cellular differentiation and apoptosis. aging-us.com This makes this compound a metabolic indicator, or "metabotype," for a specific epigenetic signature linked to environmental exposures. metabolomix.com

| CpG Site (Gene Region) | Associated Factor | Biological Significance of Gene | Reference |

| cg05575921 (AHRR) | Smoking | Aryl Hydrocarbon Receptor Repressor; involved in xenobiotic metabolism. metabolomix.comwiley.com | wiley.com, metabolomix.com |

| cg03636183 (F2RL3) | Smoking | Coagulation Factor II (Thrombin) Receptor-Like 3; linked to platelet activation. wiley.com | wiley.com |

| cg19572487 (RARA) | Smoking | Retinoic Acid Receptor Alpha; regulates differentiation and apoptosis. aging-us.com | aging-us.com |

| cg06126421 | Smoking | Associated with a metabolic indicator of complex disorders. wiley.comnih.gov | wiley.com, nih.gov |

This compound is a well-established biomarker for exposure to specific xenobiotics, particularly styrene (B11656) and tobacco smoke. researchgate.netnih.gov

Styrene Exposure: Styrene, a chemical used widely in the plastics industry, is metabolized in the body through two main pathways. The major pathway involves oxidation of the vinyl side-chain, but a minor, toxicologically significant pathway involves oxidation of the aromatic ring to produce 4-vinylphenol. nih.govnih.gov This 4-vinylphenol is then conjugated into 4-vinylphenol glucuronide and this compound before being excreted in the urine. researchgate.netnih.govnih.gov Although these conjugates represent only about 0.5-1% of total styrene metabolites, their measurement provides a reliable indicator of styrene exposure. nih.goviarc.fr Studies have shown a significant correlation between airborne styrene levels in occupational settings and the urinary concentration of 4-vinylphenol conjugates. researchgate.net

Tobacco Exposure: this compound is one of the most robust metabolic biomarkers for tobacco smoking. aging-us.comnih.gov Its levels in blood are strongly correlated with smoking status and with cotinine (B1669453), the primary biomarker for nicotine (B1678760) exposure. aging-us.com Styrene is a known chemical constituent of cigarette smoke, which explains the presence of its metabolite, 4-vinylphenol, in smokers. researchgate.net The strong association has been confirmed in multiple large-scale metabolomics studies, where this compound consistently emerges as a top marker distinguishing smokers from non-smokers. nih.govmdpi.com

| Exposure Source | Metabolic Precursor | Biomarker | Key Research Finding |

| Industrial Styrene | Styrene | Urinary this compound & Glucuronide | Urinary levels are significantly correlated with airborne styrene concentration. researchgate.netnih.gov |

| Tobacco Smoke | Styrene and other compounds in smoke | Serum this compound | Levels are strongly associated with smoking status and cotinine levels. aging-us.comnih.gov |

| Diet (e.g., Roasted Peanuts) | p-Coumaric Acid | Serum this compound | Identified as a metabolite reflecting peanut consumption. bevital.no |

Association with Genetic and Epigenetic Factors

Biotechnological Production and Derivatization of this compound for Industrial Use

There is no direct industrial demand or established biotechnological process for the production of this compound. Its primary relevance is as a water-soluble metabolic byproduct for excretion in biological systems. Industrial and biotechnological interest focuses entirely on its precursor, 4-vinylphenol (4-VP) .

4-VP is a valuable platform chemical and monomer used in the production of polymers, resins, and adhesives. researchgate.netviablife.com Biotechnological routes to produce 4-VP are being actively developed as a sustainable alternative to petroleum-based synthesis. These methods leverage the enzymatic activity of phenolic acid decarboxylase (PAD) to convert p-coumaric acid, which can be sourced from abundant lignocellulosic biomass like corn stover, into 4-VP. researchgate.netlbl.gov

Researchers have engineered various microorganisms, including Escherichia coli, Pseudomonas taiwanensis, and Corynebacterium glutamicum, to express PAD enzymes for this purpose. lbl.govnih.gov Significant progress has been made in optimizing these whole-cell biocatalyst systems. For example, using an engineered P. taiwanensis strain, a 4-vinylphenol yield of 32% (Cmol/Cmol) from glycerol (B35011) was achieved. nih.gov Another innovative approach using recombinant C. glutamicum in a biphasic system with an undecanol (B1663989) overlay to continuously extract the product achieved a very high titer of 187 g/L of 4-VP. lbl.gov

Derivatization efforts also focus on 4-VP and other vinylphenols, not their sulfated forms. For example, 2-methoxy-4-vinylphenol (B128420) has been used to derivatize chitosan (B1678972) to create new biopolymers with enhanced antioxidant properties for potential biomedical applications. mdpi.com 4-VP itself can be converted into other valuable compounds, such as vanillin, or used to synthesize polyvinylphenol, a polymer with applications in electronics and coatings. researchgate.netviablife.com

| Microorganism | Substrate | Key Enzyme | Product | Reported Titer/Yield |

| Pseudomonas taiwanensis GRC3 | Glycerol / Glucose | Phenylalanine/tyrosine ammonia-lyase (RtPAL) & 4-coumarate decarboxylase (LpPDC) | 4-Vinylphenol | 32.0% (Cmol/Cmol) from glycerol nih.gov |

| Corynebacterium glutamicum | p-Coumaric Acid (from corn stover) | Phenolic Acid Decarboxylase (PAD) | 4-Vinylphenol | 187 g/L lbl.gov |

| Escherichia coli | p-Coumaric Acid | Phenolic Acid Decarboxylase (PAD) | 4-Vinylphenol | >1 g/L researchgate.net |

| Bacillus atrophaeus (enzyme source) | Ferulic Acid | Phenolic Acid Decarboxylase (BaPAD) | 4-Vinylguaiacol (related vinylphenol) | 237.3 g/L frontiersin.org |

Engineered Biological Systems for Sustainable Production

The shift towards a bio-based economy has spurred research into sustainable methods for producing valuable chemicals from renewable resources. rsc.org Lignin (B12514952), an abundant aromatic biopolymer, is a promising renewable source for aromatic compounds. rsc.orgnih.gov Biotechnological approaches using engineered microorganisms are being developed to convert lignin and other biomass-derived feedstocks into 4-vinylphenol (4-VP), the precursor to this compound. rsc.orgnih.gov

Microbial Production of 4-Vinylphenol:

Engineered microbial systems offer a green alternative to conventional chemical synthesis. acs.org Several microorganisms, including Escherichia coli, Pseudomonas putida, and Streptomyces species, have been genetically modified to produce 4-VP from various feedstocks like glucose and components of lignocellulosic biomass. researchgate.netnih.gov

The key to this biotransformation is the enzyme phenolic acid decarboxylase (PAD), which catalyzes the conversion of hydroxycinnamic acids, such as p-coumaric acid and ferulic acid, into their corresponding vinylphenolic derivatives. researchgate.netacs.org For instance, recombinant Streptomyces mobaraense expressing a tyrosine ammonia (B1221849) lyase has been used to produce 4-VP from glucose. researchgate.net Similarly, engineered Pseudomonas taiwanensis has demonstrated efficient production of 4-coumarate, a direct precursor to 4-VP, from glucose and glycerol. nih.gov This strain was further engineered to produce 4-vinylphenol with high yields. nih.gov

Researchers have also focused on improving the efficiency of these microbial factories. Strategies include overexpressing key enzymes, optimizing metabolic pathways to channel more carbon towards the desired product, and using biphasic systems to mitigate product toxicity and enhance recovery. acs.orgnih.govfrontiersin.org For example, a whole-cell catalysis system using E. coli harboring an organic solvent-tolerant PAD from Bacillus atrophaeus in a two-phase system achieved a high concentration of 4-vinylguaiacol, a derivative of 4-VP. nih.govfrontiersin.org

Table 1: Examples of Engineered Microorganisms for 4-Vinylphenol (4-VP) and Derivative Production

| Microorganism | Precursor/Feedstock | Product | Key Enzyme(s) | Reference |

| Streptomyces mobaraense (recombinant) | Glucose | 4-Vinylphenol | Tyrosine ammonia lyase | researchgate.net |

| Pseudomonas taiwanensis (engineered) | Glucose, Glycerol | 4-Coumarate, 4-Vinylphenol | Phenylalanine/tyrosine ammonia-lyase | nih.gov |

| E. coli (recombinant) | p-Coumaric acid | 4-Vinylphenol | Phenolic acid decarboxylase | acs.org |

| Bacillus aryabhattai | p-Coumaric acid | 4-Vinylphenol | Laccases, Lignin peroxidases | researchgate.net |

| Bamboo (Phyllostachys nigra) cells (transformed) | - | 4-Vinylphenol β-primeveroside | Phenolic acid decarboxylase | researchgate.net |

Development of this compound Derivatives for Advanced Materials

While this compound itself has limited direct applications in materials science, its precursor, 4-vinylphenol, serves as a versatile building block for creating a variety of derivatives with tailored properties for advanced materials. polysciences.com The hydroxyl and vinyl groups on the 4-VP molecule offer reactive sites for chemical modification, leading to the development of new monomers and polymers. mdpi.com

Research has focused on modifying the phenolic hydroxyl group to overcome issues like inhibition during polymerization. mdpi.com These modifications can lead to the creation of monomers for producing polymers with a wide range of thermal and chemical properties. mdpi.com For example, 2-methoxy-4-vinylphenol (MVP), a derivative of 4-VP, has been used to prepare hydrophobic monomers for solution and emulsion polymerization, resulting in homo- and copolymers with diverse thermal characteristics suitable for thermoplastic applications. mdpi.comnih.gov

Furthermore, divinylbenzene-like monomers have been synthesized from MVP, which can be thermally crosslinked with thiol-bearing reagents to create thermosets with varying crosslinking densities. mdpi.comnih.govresearchgate.net These materials have potential applications in coatings, adhesives, and composites. polysciences.com The ability to tune the properties of these materials by altering the chemical structure of the 4-VP derivatives makes them attractive for a wide range of advanced applications.

Polymer Science and Material Applications Derived from 4-Vinylphenol Precursors

The most significant application of 4-vinylphenol in materials science is as a monomer for the production of poly(4-vinylphenol) (PVP), also known as poly(4-hydroxystyrene). wikipedia.org PVP is a thermoplastic polymer with a high glass transition temperature, strong hydrogen bonding capabilities, and good adhesion to various substrates. polysciences.com These properties make it valuable in a number of industrial applications.

Applications of Poly(4-vinylphenol):

Electronics and Photoresists: PVP is widely used in the electronics industry as a dielectric layer in organic thin-film transistors (TFTs) for displays. wikipedia.org It is also a crucial component in photoresist formulations for microfabrication processes in the semiconductor industry. polysciences.comresearchgate.net

Adhesives and Coatings: The strong adhesive properties of PVP make it a useful component in coatings and composites, enhancing bonding strength. polysciences.com It has also been investigated for use in water-resistant adhesives. wikipedia.org

Biomedical Applications: PVP has been explored for biomedical applications due to its ability to form hydrophilic coatings, improving the wettability of biomaterials. polysciences.com When mixed with a polyelectrolyte, PVP has demonstrated moderate antimicrobial activity. wikipedia.org

Sensors: PVP has been employed in the development of gas sensors. wikipedia.org For instance, molecularly imprinted poly-4-vinylphenol can be used for the selective electrochemical detection of small molecules. wikipedia.org

The synthesis of PVP is typically achieved through the free radical polymerization of 4-vinylphenol or a protected version of the monomer. wikipedia.org Various polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization and atom transfer radical polymerization (ATRP), have been used to create well-defined PVP chains and block copolymers. wikipedia.orgresearchgate.net

Table 2: Properties and Applications of Poly(4-vinylphenol) (PVP)

| Property | Description | Application | Reference |

| Dielectric Properties | Can be tuned to control the field-effect mobility of transistors. | Dielectric layer in organic TFTs for LCD displays. | wikipedia.org |

| Adhesion | Strong bonding to various substrates. | Adhesives, coatings, and composites. | polysciences.com |

| High Glass Transition Temperature | Provides thermal stability. | Photoresists and electronic materials. | polysciences.com |

| Antimicrobial Activity | Moderate inhibition of microbial growth when mixed with a polyelectrolyte. | Antimicrobial coatings. | wikipedia.org |

| Sensing Capabilities | Can be used to detect specific gases and small molecules. | Gas sensors, electrochemical sensors. | wikipedia.org |

Future Research Directions and Emerging Paradigms in 4 Vinylphenol Sulfate Studies

Integration of Multi-Omics Data for Comprehensive Understanding of 4-Vinylphenol (B1222589) Sulfate (B86663) Biology

The complexity of 4-vinylphenol sulfate's biological roles necessitates a holistic approach that moves beyond single-data-type analyses. The integration of multi-omics data, including metabolomics, proteomics, transcriptomics, and metagenomics, is an emerging paradigm to create a comprehensive picture of its physiological and pathological effects. This systems biology approach can uncover novel interactions and pathways influenced by this compound that would otherwise remain obscured.

Recent studies have begun to demonstrate the power of this integrated approach. For instance, in the context of osteoporosis research, an integrated analysis of metabolomics and transcriptomics data identified this compound as a critical metabolite negatively correlated with increased vertebral bone mineral density after zoledronic acid treatment. nih.gov This study further utilized bone marrow RNA-seq to link these changes to the PI3K-AKT signaling pathway, highlighting a potential mechanistic link between this xenobiotic metabolite and bone metabolism. nih.gov Similarly, multi-omics analyses in studies of insomnia disorder have revealed associations between gut and oral microbiota, serum metabolites including this compound, and clinical sleep parameters. dovepress.com

The gut microbiome is a significant source of 4-vinylphenol, the precursor to this compound, and integrating metagenomic data with metabolomic profiles is crucial. nih.govplos.org This can help to identify specific microbial species and metabolic pathways responsible for its production and how these may be altered in various disease states or in response to dietary changes. nih.govplos.org For example, studies have shown that this compound levels can be influenced by the consumption of ultra-processed foods, suggesting a diet-microbiome interaction in its formation. metabolon.comnih.gov

Furthermore, combining proteomics with metabolomics can elucidate the enzymatic processes involved in the sulfation of 4-vinylphenol and its subsequent interactions with host proteins. This could reveal novel protein targets and signaling cascades affected by this compound. The integration of these diverse datasets, often facilitated by advanced computational and bioinformatic tools, will be instrumental in building predictive models of this compound's biological activity and its contribution to health and disease. nih.govresearchgate.net

Table 1: Examples of Multi-Omics Studies Involving this compound

| Study Area | Omics Data Integrated | Key Findings Related to this compound |

| Osteoporosis | Metabolomics, Transcriptomics (RNA-seq) | Negatively correlated with increased vertebral bone mineral density; associated with the PI3K-AKT signaling pathway. nih.gov |

| Insomnia Disorder | Metabolomics, Metagenomics (Gut & Oral Microbiota) | Levels were upregulated in individuals with insomnia, suggesting a link between microbial metabolism and sleep disorders. dovepress.com |

| Serotonin Transporter Deficiency | Metabolomics, Immunophenotyping | Increased levels observed in a mouse model, suggesting a role in altered intestinal metabolism and immune function. bohrium.com |

| Fetal Alcohol Spectrum Disorder | Metabolomics (Maternal & Fetal) | Identified as part of a biosignature of microbial-dependent products altered by prenatal alcohol exposure. nih.gov |

| Cancer Risk | Metabolomics, Genomics (Mendelian Randomization) | Genetically proxied plasma levels showed a protective association with prostate and renal cell cancer risk. d-nb.info |

| Smoking Cessation | Metabolomics | Levels significantly reduced in smokers who switched to electronic nicotine (B1678760) delivery systems, indicating its potential as a biomarker of xenobiotic exposure. oup.com |

| Dietary Patterns | Metabolomics | Associated with protein-rich dietary patterns and the consumption of ultra-processed foods. metabolon.comwiley.com |

| Cellular Aging | Metabolomics, Genomics (DNA Methylation) | Negatively associated with leukocyte telomere length and correlated with smoking-associated DNA methylation sites. nih.gov |

Development of Novel Biocatalytic Systems for this compound Transformation

The transformation of this compound and its precursor, 4-vinylphenol, is an area of growing interest, particularly for bioremediation and the synthesis of valuable compounds. Future research is poised to focus on the development of novel biocatalytic systems, leveraging enzymes and whole-cell microorganisms for these transformations.

Microbial phenolic acid decarboxylases (PADs) are key enzymes in the formation of vinylphenols from p-hydroxycinnamic acids like ferulic and p-coumaric acid, which are abundant in plant biomass. researchgate.net While much research has focused on the decarboxylation of these common precursors, the subsequent biotransformation of the resulting vinylphenols is less explored. researchgate.net There is potential to discover and engineer enzymes, such as laccases or peroxidases, for the polymerization of 4-vinylphenol to create novel bioplastics or other materials. researchgate.net

Furthermore, the microbial degradation of 4-vinylphenol is a crucial step in its environmental fate. Identifying and characterizing the microorganisms and enzymatic pathways responsible for breaking down this compound can lead to the development of efficient bioremediation strategies for environments contaminated with styrene (B11656) and its derivatives. Research into the microbial metabolism of related phenolic compounds can provide clues. For instance, the degradation pathways of similar compounds often involve hydroxylation and ring-cleavage enzymes.